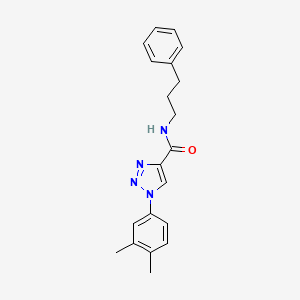
1-(3,4-dimethylphenyl)-N-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4-dimethylphenyl)-N-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C20H22N4O and its molecular weight is 334.423. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(3,4-Dimethylphenyl)-N-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide (CAS Number: 1326847-17-9) is a synthetic compound belonging to the class of triazole derivatives. Its molecular formula is C20H22N4O with a molecular weight of 334.4 g/mol. This compound exhibits significant biological activity, particularly in the fields of antimicrobial and anticancer research.
Synthesis and Structural Characteristics
The synthesis of triazole derivatives often involves cyclization reactions of hydrazones or thiosemicarbazides. The specific synthesis pathway for this compound typically includes the reaction of appropriate aryl isothiocyanates with hydrazine derivatives, leading to the formation of triazole rings through cyclization in basic media.
Anticancer Activity
Research has demonstrated that triazole derivatives exhibit promising anticancer properties. For instance, compounds structurally similar to this compound have been tested against various cancer cell lines:
| Cell Line | IC50 Value (μM) | Reference |
|---|---|---|
| MCF7 (Breast Cancer) | 43.4 | |
| HCT116 (Colon Cancer) | 27.3 | |
| T47D (Breast Cancer) | 43.4 |
These studies indicate that the compound may inhibit cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
Antimicrobial Activity
The antimicrobial efficacy of triazole compounds has also been extensively studied. The compound has shown activity against both Gram-positive and Gram-negative bacteria as well as fungi:
| Microorganism | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Inhibitory | |
| Escherichia coli | Inhibitory | |
| Candida albicans | Inhibitory |
The mechanism of action typically involves disruption of microbial cell membranes and inhibition of essential metabolic pathways.
Case Studies
Several studies have highlighted the biological potential of triazole derivatives:
- Anticancer Studies : A study evaluated a series of triazole derivatives against MCF7 and HCT116 cell lines, revealing that modifications in the phenyl ring significantly affected cytotoxicity. The presence of electron-donating groups enhanced activity against cancer cells .
- Antimicrobial Studies : Another investigation focused on the antimicrobial properties of triazoles against clinical isolates of bacteria and fungi. The results indicated that certain structural modifications increased potency against resistant strains .
特性
IUPAC Name |
1-(3,4-dimethylphenyl)-N-(3-phenylpropyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O/c1-15-10-11-18(13-16(15)2)24-14-19(22-23-24)20(25)21-12-6-9-17-7-4-3-5-8-17/h3-5,7-8,10-11,13-14H,6,9,12H2,1-2H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXQQOCNTFSBYGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=C(N=N2)C(=O)NCCCC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














